Limaprost

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Vasodilator and Antiplatelet Effects

One of the primary areas of research for Limaprost focuses on its potential benefits for blood circulation. Studies suggest it acts as a vasodilator, meaning it relaxes blood vessel walls, leading to increased blood flow. Additionally, Limaprost might exhibit antiplatelet activity, preventing blood cells called platelets from clumping together and forming clots []. These properties are of interest in conditions like peripheral arterial disease (PAD), where narrowed arteries limit blood flow to the legs. Research is ongoing to determine the effectiveness of Limaprost in treating PAD [].

Cell Growth and Neuroprotection

Another line of scientific inquiry explores the potential of Limaprost to influence cell growth and survival. Studies suggest it might stimulate the production of insulin-like growth factor I (IGF-I), a hormone crucial for cell proliferation and differentiation []. Additionally, research has investigated the neuroprotective effects of Limaprost, suggesting it might offer some protection against nerve cell damage []. However, further investigation is needed to fully understand these potential benefits.

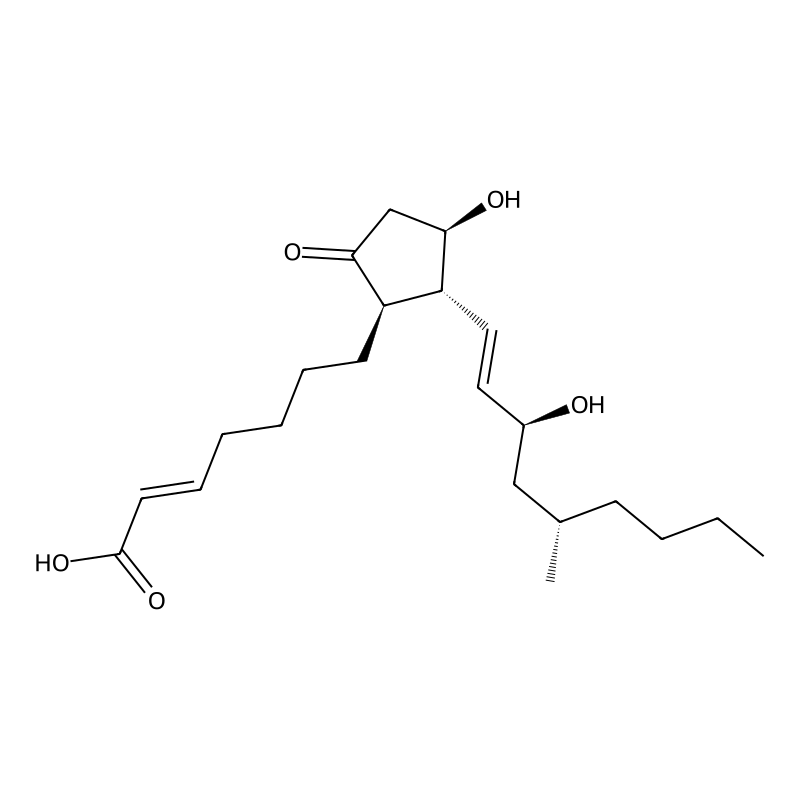

Limaprost is a synthetic analog of prostaglandin E1, primarily known for its vasodilatory and antithrombotic properties. It is classified chemically as a long-chain fatty acid with the formula C22H36O5, and it is commonly referred to as Limaprost alfadex in pharmaceutical contexts. This compound is utilized in treating peripheral circulatory disorders, improving blood flow, and enhancing nerve function, particularly in conditions like cervical spondylosis .

The biological activity of Limaprost is characterized by its ability to mimic natural prostaglandins. It exerts several effects:

- Vasodilation: Promotes increased blood flow to extremities and enhances cutaneous temperature.

- Antithrombotic Effects: Reduces platelet aggregation, thereby lowering the risk of thrombus formation.

- Nerve Function Improvement: Enhances blood flow in nerve tissues, which is beneficial in treating neuropathies associated with vascular insufficiencies .

The synthesis of Limaprost involves several steps that typically include:

- Starting Material Preparation: Using long-chain fatty acids as precursors.

- Reduction Reactions: Employing ester reducing agents to convert intermediates into the desired structure.

- Purification: Isolating the final product through crystallization or chromatography techniques.

Specific patents outline methods for synthesizing key intermediates necessary for producing Limaprost, ensuring efficient pathways for large-scale production .

Limaprost has several clinical applications:

- Peripheral Circulatory Disorders: Used to treat conditions like intermittent claudication and Raynaud's phenomenon.

- Neurological Disorders: Effective in improving symptoms associated with cervical spondylosis by enhancing blood flow to affected areas.

- Pharmaceutical Formulations: Often included in formulations requiring stabilization against degradation due to environmental factors like humidity .

Studies have indicated that Limaprost interacts with various excipients to enhance its stability and efficacy. For example:

- Cyclodextrins: These compounds improve the stability of Limaprost in solid formulations by preventing degradation under humid conditions.

- Other Drugs: Interaction studies are ongoing to assess how Limaprost may affect or be affected by co-administered medications, particularly those affecting blood pressure and coagulation pathways .

Limaprost shares structural and functional similarities with other prostaglandin analogs. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Alprostadil | Prostaglandin E1 analog | Primarily used for erectile dysfunction and patent ductus arteriosus |

| Misoprostol | Prostaglandin E1 analog | Used for gastric protection and inducing labor |

| Dinoprostone | Prostaglandin E2 analog | Commonly used for labor induction |

Uniqueness of Limaprost

Limaprost is unique due to its specific formulation as Limaprost alfadex, which enhances its bioavailability and stability compared to other prostaglandin analogs. Its targeted action on peripheral circulation distinguishes it from more broadly acting prostaglandins like Misoprostol and Dinoprostone, which have varied applications beyond vascular health .

Limaprost demonstrates well-defined thermodynamic properties that are characteristic of its prostaglandin E₁ derivative structure. The compound exhibits a melting point range of 97-100°C [1], which indicates excellent thermal stability in its crystalline form. This relatively high melting point is consistent with the presence of multiple hydroxyl groups and the carboxylic acid functionality that can form intermolecular hydrogen bonds, contributing to the stability of the crystal lattice.

The predicted boiling point of 550.6±50.0°C at 760 mmHg [1] [2] reflects the compound's high molecular weight of 380.52 g/mol [1] [3] and its complex structure containing multiple functional groups. The substantial difference between melting and boiling points (approximately 450°C) suggests that Limaprost undergoes significant thermal decomposition before reaching its theoretical boiling point under normal atmospheric conditions.

The density of 1.118 g/cm³ [1] indicates that Limaprost is denser than water, which is typical for organic compounds containing multiple oxygen-containing functional groups. The vapor pressure of 2.03×10⁻¹⁴ mmHg at 25°C [4] is extremely low, confirming that the compound has negligible volatility at room temperature. This low vapor pressure is advantageous for pharmaceutical stability as it minimizes losses through evaporation during storage and handling.

The flash point of 300.9±26.6°C [2] is significantly higher than normal storage and handling temperatures, indicating that Limaprost presents minimal fire hazard under typical pharmaceutical manufacturing and storage conditions.

Solubility Characteristics in Pharmaceutical Solvents

Limaprost exhibits diverse solubility characteristics across different pharmaceutical solvents, which is crucial for formulation development and analytical procedures. The compound demonstrates highest solubility in dimethyl sulfoxide (DMSO) at >130 mg/mL [5] [6], followed by ethanol at >50 mg/mL [5] [6], and dimethylformamide (DMF) at >30 mg/mL [5] [6]. This solubility pattern reflects the compound's amphiphilic nature, with both hydrophobic and hydrophilic regions that interact favorably with polar aprotic and protic solvents.

The aqueous solubility in phosphate buffer (pH 7.2) is >2 mg/mL [5] [6], while water solubility is approximately 2 mg/mL [7]. This moderate aqueous solubility is enhanced by the presence of the carboxylic acid group, which can ionize under physiological conditions given the predicted pKa value of 4.78±0.10 [1]. The relatively good aqueous solubility facilitates the compound's bioavailability while the higher solubility in organic solvents enables effective extraction and purification procedures.

The solubility characteristics support the pharmaceutical formulation strategy of using alpha-cyclodextrin complexation (Limaprost alfadex) to improve water solubility and stability. The inclusion complex formation enhances the apparent aqueous solubility while providing protection against degradation pathways.

pH-Dependent Stability and Degradation Pathways

Limaprost exhibits significant pH-dependent degradation behavior, with distinct pathways leading to different degradation products. In alkaline conditions (pH 9.0) [8], the compound undergoes two primary degradation pathways: dehydration to form 11-deoxy-Δ10 (17S,20-dimethyl-trans-Δ2-PGA1) and epimerization to form 8-iso-PGE1 (17S,20-dimethyl-trans-Δ2-8-iso-PGE1) [8].

The dehydration pathway proceeds via an E2 elimination mechanism [8], where deprotonation occurs at the C10 position followed by elimination of the hydroxyl group at the C11 position. This pathway is accelerated by the presence of α-cyclodextrin [8], which acts as a general base catalyst through its secondary hydroxyl groups. The degradation rate constant for this pathway is 1.58×10⁻² μg·mL⁻¹·h⁻¹ with α-cyclodextrin [8] compared to 1.19×10⁻² μg·mL⁻¹·h⁻¹ without cyclodextrin [8].

The epimerization pathway proceeds through an enol intermediate [8], where the C8 carbon adopts a planar sp² configuration. This pathway is promoted by β-cyclodextrin [8], which fixes the α-side chain in a conformation favorable for enol formation. The degradation rate with β-cyclodextrin is 1.88×10⁻² μg·mL⁻¹·h⁻¹ [8].

In humid conditions [9] [10], water acts as a catalytic species for degradation, with molecular mobility of water being a critical factor [9] [10]. Studies demonstrate that β-cyclodextrin constrains water mobility [10], thereby providing stabilization against humidity-induced degradation. The stabilization mechanism involves both restricted water mobility and protection of the five-membered ring through inclusion complex formation [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Prostaglandin

PTGER1 [HSA:5731] [KO:K04258]

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

Mean total clearance is 1.77 liters per hour.

Wikipedia

Biological Half Life

Dates

2: Kim HJ, Kim JH, Park YS, Suk KS, Lee JH, Park MS, Moon SH. Comparative study of the efficacy of limaprost and pregabalin as single agents and in combination for the treatment of lumbar spinal stenosis: a prospective, double-blind, randomized controlled non-inferiority trial. Spine J. 2016 Mar 29. pii: S1529-9430(16)00439-3. doi: 10.1016/j.spinee.2016.02.049. [Epub ahead of print] PubMed PMID: 27045252.

3: Inoue Y, Sekiya N, Yamamoto M, Iohara D, Hirayama F, Uekama K. Formation of the ternary inclusion complex of limaprost with α- and β-cyclodextrins in aqueous solution. Chem Pharm Bull (Tokyo). 2015;63(5):318-25. doi: 10.1248/cpb.c14-00733. PubMed PMID: 25948325.

4: Chen H, Zhang Q, Li X, Zhang H, Sun Y, Yin L, Liu C, Cao Y, Gu J, Ding Y. Single- and multiple-dose pharmacokinetics and tolerability of limaprost in healthy Chinese subjects. Clin Drug Investig. 2015 Mar;35(3):151-7. doi: 10.1007/s40261-014-0265-3. PubMed PMID: 25586152.

5: Kanchiku T, Imajo Y, Suzuki H, Yoshida Y, Taguchi T, Tominaga T, Toyoda K. Comparisons on efficacy of elcatonin and limaprost alfadex in patients with lumbar spinal stenosis and concurrent osteoporosis: a preliminary study using a crossover design. Asian Spine J. 2014 Aug;8(4):469-75. doi: 10.4184/asj.2014.8.4.469. Epub 2014 Aug 19. PubMed PMID: 25187864; PubMed Central PMCID: PMC4149990.

6: Inoue Y, Sekiya N, Katayama K, Narutaki S, Yamamoto M, Iohara D, Hirayama F, Uekama K. Stabilizing effect of β-cyclodextrin on Limaprost, a PGE₁ derivative, in Limaprost alfadex tablets (Opalmon) in highly humid conditions. Chem Pharm Bull (Tokyo). 2014;62(8):786-92. Epub 2014 May 23. PubMed PMID: 24859193.

7: Uesawa M, Muroi K, Ozawa K. Plasmapheresis-refractory transplantation-associated thrombotic microangiopathy successfully treated with pravastatin and limaprost alfadex. Ther Apher Dial. 2013 Aug;17(4):462-3. doi: 10.1111/1744-9987.12015. Epub 2013 Feb 17. PubMed PMID: 23931890.

8: Onda A, Kikuchi S, Yabuki S, Otani K, Nikaido T, Watanabe K, Konno S. Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis. Eur Spine J. 2013 Apr;22(4):794-801. doi: 10.1007/s00586-012-2551-1. Epub 2012 Oct 23. PubMed PMID: 23090093; PubMed Central PMCID: PMC3631040.

9: Kurokawa R, Nagayama E, Murata H, Kim P. Limaprost alfadex, a prostaglandin E1 derivative, prevents deterioration of forced exercise capability in rats with chronic compression of the spinal cord. Spine (Phila Pa 1976). 2011 May 15;36(11):865-9. doi: 10.1097/BRS.0b013e3181e878a1. PubMed PMID: 21192291.

10: Umemura T, Harada N, Kitamura T, Ishikura H, Okajima K. Limaprost reduces motor disturbances by increasing the production of insulin-like growth factor I in rats subjected to spinal cord injury. Transl Res. 2010 Nov;156(5):292-301. doi: 10.1016/j.trsl.2010.08.002. Epub 2010 Sep 8. Erratum in: Transl Res. 2011 Oct;158(4):262. PubMed PMID: 20970752.

11: Park YS, Park JH, Kim SH, Lee MH, Lee YS, Yang SC, Kang JS. Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, limaprost alfadex, in the healthy Korean volunteers. Clin Appl Thromb Hemost. 2010 Jun;16(3):326-33. doi: 10.1177/1076029609334125. Epub 2009 Oct 13. PubMed PMID: 19825922.

12: Sugawara T, Hirano Y, Higashiyama N, Mizoi K. Limaprost alfadex improves myelopathy symptoms in patients with cervical spinal canal stenosis. Spine (Phila Pa 1976). 2009 Mar 15;34(6):551-5. doi: 10.1097/BRS.0b013e31819a84ec. PubMed PMID: 19282734.

13: Gauchan P, Andoh T, Kato A, Sasaki A, Kuraishi Y. Effects of the prostaglandin E1 analog limaprost on mechanical allodynia caused by chemotherapeutic agents in mice. J Pharmacol Sci. 2009 Mar;109(3):469-72. Epub 2009 Mar 11. PubMed PMID: 19276613.

14: Nakade S, Komaba J, Ohno T, Kitagawa J, Furukawa K, Miyata Y. Bioequivalence study of two limaprost alfadex 5 microg tablets in healthy subjects: moisture-resistant tablet (dextran formulation) versus standard tablet (lactose formulation). Int J Clin Pharmacol Ther. 2008 Jan;46(1):42-7. PubMed PMID: 18218297.

15: Sugiyama N, Sasayama D, Amano N. Massive epistaxis and subconjunctival hemorrhage due to combination of paroxetine and limaprost alfadex: a case report. Prim Care Companion J Clin Psychiatry. 2007;9(3):240-1. PubMed PMID: 17632667; PubMed Central PMCID: PMC1911174.

16: Komaba J, Masuda Y, Hashimoto Y, Nago S, Takamoto M, Shibakawa K, Nakade S, Miyata Y. Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Jun 1;852(1-2):590-7. Epub 2007 Feb 24. PubMed PMID: 17350904.

17: Moribe K, Sekiya N, Fujito T, Yamamoto M, Higashi K, Yokohama C, Tozuka Y, Yamamoto K. Stabilization mechanism of limaprost in solid dosage form. Int J Pharm. 2007 Jun 29;338(1-2):1-6. Epub 2007 Feb 12. PubMed PMID: 17350191.

18: Swainston Harrison T, Plosker GL. Limaprost. Drugs. 2007;67(1):109-18; discussion 119-20. Review. PubMed PMID: 17209669.

19: Tsukamoto H, Nagasawa K. Successful treatment of Raynaud's phenomenon with limaprost, an oral prostaglandin E1 analogue. Br J Rheumatol. 1991 Aug;30(4):317. PubMed PMID: 1863837.

20: Murai C, Sasaki T, Osaki H, Hatakeyama A, Shibata S, Yoshinaga K. Oral limaprost for Raynaud's phenomenon. Lancet. 1989 Nov 18;2(8673):1218. PubMed PMID: 2572927.